methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
Descripción
This compound belongs to the imidazo-purine family, characterized by a fused imidazole-purine core. Key structural features include:
- 1,7-Dimethyl groups: Likely to reduce metabolic degradation by blocking oxidation sites.
Propiedades
IUPAC Name |
methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-11-25-16-17(21-19(25)24(13)12-14-7-5-4-6-8-14)22(2)20(28)23(18(16)27)10-9-15(26)29-3/h4-8,11H,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZRNQGXGACRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide (TBHP).
Purine Ring Fusion: The imidazole ring is then fused with a purine ring system through a series of condensation reactions.
Esterification: The final step involves the esterification of the resulting compound with methanol to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Structure and Substituent Variations
Compound A : Methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-...acetate ()
- Core : Imidazo[2,1-f]purine (vs. imidazo[1,2-g] in the target compound), altering ring connectivity.
- Substituents: 2-Methylphenyl at position 8 (less bulky than benzyl). Acetate group at position 3 (shorter chain than propanoate).
- Impact : Reduced steric hindrance may improve binding to flat enzymatic pockets (e.g., kinases).
Compound B : 8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-dione ()
- Substituents: Methoxyphenyl (electron-donating) and p-cyanophenyl (electron-withdrawing) groups.
- Impact: Polar substituents enhance solubility but may reduce cell permeability. Cyanophenyl improves target selectivity via dipole interactions .
Compound C : 8-(2-Hydroxyphenyl)-1,3-dimethyl-7-phenyl-dione ()
Actividad Biológica
Methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C21H23N5O4
- Molecular Weight : 409.44 g/mol
- CAS Number : 887468-20-4
The biological activity of methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinase activity associated with vascular endothelial growth factor receptor 2 (VEGF-R2), which is crucial in tumor angiogenesis and cancer progression .
- Microtubule Destabilization : It exhibits microtubule-destabilizing properties, which can inhibit cell division and induce apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of various cancers .
- Apoptosis Induction : Studies indicate that the compound enhances caspase-3 activity and induces morphological changes in cancer cells at specific concentrations (e.g., 1.0 μM), confirming its potential as an apoptosis-inducing agent .
In Vitro Studies
Several studies have evaluated the cytotoxic effects of methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 2.43 - 7.84 | Microtubule destabilization |
| HepG2 (liver) | 4.98 - 14.65 | Apoptosis induction |
These results suggest that the compound can selectively inhibit the growth of cancer cells while sparing non-cancerous cells.
In Vivo Studies
In vivo studies further corroborate the in vitro findings:
- Animal Models : The compound was tested in male Sprague-Dawley rats to assess its pharmacokinetics and toxicity profile. Results showed significant inhibition of pMAPK in liver and lung tissues following administration .
Case Study 1: Breast Cancer
A study involving MDA-MB-231 cells demonstrated that treatment with methyl 3-{8-benzyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate resulted in a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through increased caspase activity and morphological assessments.
Case Study 2: Liver Cancer
In HepG2 liver cancer models, the compound exhibited significant cytotoxicity at low micromolar concentrations. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest and subsequent apoptosis.
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| 1H NMR | δ 2.8–3.2 (s, 3H) | N-Methyl groups |
| 13C NMR | δ 160–170 ppm | Carbonyl (C=O) |
| HRMS | [M+H]+: 456.1872 (calc.) | Molecular formula verification |
Basic: What synthetic routes are commonly used to prepare imidazo[1,2-g]purine derivatives?
Answer:
One-pot multi-step reactions are efficient for imidazo-purine scaffolds:
- Step 1 : Condensation of substituted purines with α-ketoesters or aldehydes under acidic conditions.
- Step 2 : Cyclization via nucleophilic attack, often catalyzed by DIPEA or DBU in polar aprotic solvents (e.g., DMF, DCM) .
- Key Variables : Temperature (-35°C for selectivity in stepwise reactions) and solvent choice (ethanol for cyclization) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Answer:
Yield optimization requires addressing:
- Catalyst Screening : Test bases (e.g., DIPEA vs. piperidine) for cyclization efficiency. For example, DIPEA improves selectivity in imidazo-purine formation .
- Solvent Effects : Use ethanol or methanol for polar intermediates; DMF enhances solubility of aromatic precursors .
- Temperature Control : Lower temperatures (-35°C) reduce side reactions during condensation .
- Purity Monitoring : Employ TLC or HPLC to isolate intermediates early (e.g., 55–61% purity in crude mixtures) .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | +15% yield |
| Catalyst | DIPEA (1.1 equiv) | Reduces byproducts |
| Temp. | -35°C → 80°C (gradient) | Improves cyclization |
Advanced: How should researchers resolve discrepancies in NMR assignments for this compound?
Answer:
Conflicting NMR assignments arise from tautomerism or solvent effects. Mitigation strategies include:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., diethyl imidazo-pyridine derivatives ).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Deuterated Solvent Trials : Test DMSO-d6 vs. CDCl3 to assess solvent-induced shifts (e.g., δ 7.2 ppm in DMSO vs. δ 7.0 ppm in CDCl3) .
Advanced: What methodologies are recommended for analyzing biological activity of this compound?
Answer:
For preliminary pharmacological studies:
- Kinase Inhibition Assays : Use ATP-competitive binding assays (IC50 determination) with recombinant kinases (e.g., PKA, PKC) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Advanced: How can AI/ML enhance the study of this compound’s reactivity?
Answer:
AI-driven approaches include:
- Reaction Prediction : Train neural networks on imidazo-purine synthesis datasets to predict optimal conditions (solvent, catalyst) .
- Process Automation : Integrate robotic platforms with COMSOL Multiphysics for real-time reaction parameter adjustments (e.g., pH, temp.) .
- Data Contradiction Analysis : Use clustering algorithms to identify outliers in published yield or spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
